molecular formula C8H15Cl2N B1379692 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1438268-76-8

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1379692
CAS No.: 1438268-76-8
M. Wt: 196.11 g/mol
InChI Key: WAOJIVMJJQMOFH-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with a bicyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a chloroethyl group and an azabicyclo moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloroethylamine under specific conditions. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold . The reaction conditions are generally mild and operationally simple, making it an efficient synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical versatility.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[2.2.1]heptane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its combination of a chloroethyl group and an azabicyclo moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN.ClH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJIVMJJQMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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